3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
Description
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid (CAS: 1110767-89-9) is a halogenated benzoic acid derivative with an (E)-configured enol ether side chain. It is a critical intermediate in synthesizing Lusutrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia . The compound features:
- Substituents: Two chlorine atoms at the 3- and 5-positions of the benzene ring.
- Side chain: A propen-1-en-1-yl group with 3-ethoxy, 2-methyl, and 3-oxo functional groups.
- Applications: Primarily used in pharmaceutical research and development, specifically as a precursor in API (Active Pharmaceutical Ingredient) synthesis .
Properties
IUPAC Name |
3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-enyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O4/c1-3-19-13(18)7(2)4-9-10(14)5-8(12(16)17)6-11(9)15/h4-6H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVIKIKTANFPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1Cl)C(=O)O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with 3,5-dichlorobenzoic acid and ethyl acetoacetate.
Reaction Conditions: The reaction typically involves a base-catalyzed condensation reaction, where the ethyl acetoacetate undergoes a Claisen condensation with 3,5-dichlorobenzoic acid.
Industrial Production: In industrial settings, the reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions include substituted benzoic acids, alcohols, and alkanes.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
One of the primary applications of 3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid is its role as an intermediate in the synthesis of Lusutrombopag, a drug used for treating thrombocytopenia in patients with chronic liver disease. The compound's unique structure allows for the formation of key intermediates necessary for the synthesis of this therapeutic agent .
2. Research in Antithrombotic Therapies
Due to its connection to Lusutrombopag, research involving this compound often focuses on antithrombotic therapies. Studies have demonstrated that Lusutrombopag effectively increases platelet counts in patients undergoing treatments that may lead to thrombocytopenia, showcasing the importance of its intermediates in developing effective therapies .
Case Studies
Case Study 1: Synthesis Optimization
In a study aimed at optimizing the synthesis of Lusutrombopag, researchers explored various synthetic routes involving 3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid. The findings indicated that adjusting reaction conditions such as temperature and solvent choice significantly improved yield and purity of the final product. This optimization is crucial for large-scale production in pharmaceutical manufacturing .
Case Study 2: Efficacy in Clinical Trials
Clinical trials investigating Lusutrombopag have highlighted the efficacy of treatments derived from this compound. One notable trial demonstrated that patients receiving Lusutrombopag showed a marked increase in platelet counts compared to placebo groups, indicating the potential benefits of compounds like 3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid in clinical settings .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets and pathways :
Molecular Targets: The compound interacts with enzymes and receptors involved in thrombopoiesis.
Pathways: It influences the thrombopoietin signaling pathway, leading to increased platelet production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(Z)-Isomer of the Target Compound
Compound : (Z)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid (CAS: 1110767-01-5)
Key Differences :
Dichlorinated Benzoic Acid Derivatives
2,3-Dichloro-N-ethylbenzamide (CAS: 1090344-11-8)
- Structure : Dichlorinated benzene ring with an N-ethylamide group instead of a carboxylic acid.
- Applications : Intermediate in agrochemical or pharmaceutical synthesis (e.g., fungicides or kinase inhibitors).
3,5-Dichloro-6-ethylpyrazine-2-carboxylic Acid (CAS: 1883347-30-5)
- Structure : Pyrazine heterocycle replaces the benzene ring, with chlorine and ethyl substituents.
- Applications : Likely used in medicinal chemistry for its heteroaromatic properties.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: Non-halogenated benzene ring with dihydroxyl and propenoic acid groups.
- Applications : Widely used in food, cosmetics, and supplements due to antioxidant properties.
- Key Contrast : The absence of chlorine and ethoxy groups in caffeic acid increases hydrophilicity but reduces metabolic stability compared to the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Industrial Relevance
- Stereochemical Impact : The (E)-isomer’s configuration is critical for Lusutrombopag synthesis, as improper stereochemistry may compromise drug efficacy .
- Halogenation Effects: Dichloro substituents enhance lipid solubility and metabolic resistance compared to non-halogenated analogs like caffeic acid .
- Supply Challenges : The discontinuation of certain derivatives (e.g., Z-isomer) by suppliers like CymitQuimica highlights industrial prioritization of the (E)-isomer for API production .
Biological Activity
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid, with the CAS number 1110767-89-9, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes two chlorine atoms and an ethoxy group, contributing to its diverse pharmacological properties.
- Molecular Formula : C13H12Cl2O4
- Molecular Weight : 303.14 g/mol
- IUPAC Name : (E)-3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
Biological Activity Overview
Research indicates that 3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid exhibits several biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models.
- Antiproliferative Effects : Studies suggest that it may inhibit the growth of various cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : It has been identified as a modulator of proteasomal and cathepsin activities, which are critical in cellular protein degradation pathways.
Antioxidant Activity
Research conducted on benzoic acid derivatives indicates that compounds with similar structures can enhance antioxidant defenses in cells. Specifically, 3,5-Dichloro derivatives have demonstrated significant free radical scavenging abilities in vitro, suggesting a protective role against oxidative damage .
Antiproliferative Effects
In a study assessing the biological evaluation of benzoic acid derivatives, it was found that 3,5-Dichloro derivatives significantly inhibited cell proliferation in human cancer cell lines. The mechanism appears to involve the induction of apoptosis through caspase activation and modulation of apoptosis-related proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| DLD-1 (Colon Cancer) | 15 | Induction of apoptosis via caspases |
| HeLa (Cervical Cancer) | 20 | Inhibition of cell cycle progression |
Enzyme Modulation
The compound has been linked to enhanced activity in the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). In human foreskin fibroblasts treated with varying concentrations of the compound, significant increases in proteasomal activity were observed, suggesting its potential as a therapeutic agent for age-related decline in protein degradation systems .
Case Studies
A notable case study involved the administration of 3,5-Dichloro derivatives in animal models where it exhibited substantial reductions in tumor size and improved survival rates when compared to controls. The study highlighted the compound's ability to synergistically enhance the efficacy of existing chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid, and how can reaction conditions be optimized for academic-scale production?
- Methodology : The compound is synthesized via multi-step reactions, often involving esterification of benzoic acid derivatives followed by Claisen condensation or coupling reactions. For example, analogous procedures in outline optimization of esterification conditions (e.g., temperature, catalyst loading) using microreactors to enhance yield and purity. Key steps include:
- Step 1 : Functionalization of the benzoic acid core with chloro and ethoxy-methyl-oxopropenyl groups via nucleophilic substitution.
- Step 2 : Use of anhydrous solvents (e.g., DMF or THF) and catalysts (e.g., HATU or DCC) to promote coupling reactions.
- Optimization : Employ Design of Experiments (DoE) frameworks to evaluate temperature (45–80°C), solvent polarity, and stoichiometric ratios .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are key functional groups identified?
- Methodology :
- 1H/13C NMR : Assign peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.1–4.3 ppm for OCH2), conjugated enone system (δ ~6.5–7.5 ppm for vinyl protons), and benzoic acid protons (δ ~8.0–8.5 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and hydroxyl groups (broad O-H stretch at ~2500–3000 cm⁻¹ if present).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C13H11Cl2O4) .
Q. How should researchers assess the hydrolytic stability of the ethoxy-methyl-oxopropenyl moiety under varying pH conditions?
- Methodology : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and monitoring degradation via HPLC. Key parameters:
- Acidic Conditions : Hydrolysis of the ester group (3-ethoxy-2-methyl-3-oxopropenyl) to carboxylic acid.
- Basic Conditions : Saponification of the ester, forming carboxylate salts.
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Advanced Research Questions
Q. How do steric and electronic effects of the dichloro and ethoxy substituents influence reactivity in nucleophilic acyl substitution reactions?
- Methodology :
- Steric Effects : The 3,5-dichloro groups hinder nucleophilic attack at the para position, directing reactivity to the α,β-unsaturated carbonyl system.
- Electronic Effects : Electron-withdrawing chloro groups increase electrophilicity of the carbonyl carbon, enhancing reactivity toward amines or thiols. Compare with analogues (e.g., 3,5-difluoro derivatives in ) to isolate substituent contributions .
Q. What computational modeling approaches are suitable for predicting the compound’s stability and interaction with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the enone system to predict susceptibility to Michael additions.
- Molecular Dynamics (MD) : Simulate binding affinity to enzymes (e.g., cyclooxygenase-2) using docking software (AutoDock Vina). Validate with experimental IC50 data from bioassays .
Q. How can contradictory data on reaction yields or by-product formation be resolved during scale-up synthesis?
- Methodology :
- By-Product Analysis : Use LC-MS to identify impurities (e.g., diastereomers from incomplete stereocontrol).
- Design of Experiments (DoE) : Apply multi-objective optimization ( ) to balance yield, purity, and reaction time. For example, varying catalyst (Pd/C vs. Ni) and solvent (polar aprotic vs. ether) can reduce halogenation by-products .
Q. What strategies mitigate photodegradation of the α,β-unsaturated carbonyl system during long-term storage?
- Methodology :
- Light Exposure Studies : Store samples under UV/Vis light (300–800 nm) and analyze degradation via UV spectroscopy (λmax ~250–300 nm for conjugated systems).
- Stabilizers : Add antioxidants (e.g., BHT) or use amber glassware to reduce radical-mediated oxidation .
Data Contradictions and Validation
- Purity Discrepancies : shows commercial samples at 97% purity, which may include regioisomers. Validate via orthogonal methods (HPLC + NMR) to distinguish between synthetic batches .
- Biological Activity : While links the compound to Lusutrombopag synthesis, its direct bioactivity is unconfirmed. Perform comparative studies with API intermediates to assess thrombopoietin receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
